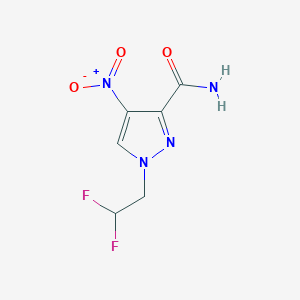

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide

Description

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide is a pyrazole-based compound characterized by a 2,2-difluoroethyl group at position 1, a nitro group at position 4, and a carboxamide moiety at position 3. Its molecular formula is C₆H₇F₂N₄O₃, with a molecular weight of 221.12 g/mol and a purity of 95% .

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N4O3/c7-4(8)2-11-1-3(12(14)15)5(10-11)6(9)13/h1,4H,2H2,(H2,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBVWKFKMBFRST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.

Attachment of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethylating agent like 2,2-difluoroethyl bromide.

Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 4 undergoes selective reduction to form an amine derivative. This reaction is critical for generating intermediates with enhanced pharmacological potential.

Mechanism : The nitro group is reduced via a six-electron transfer process, forming a hydroxylamine intermediate before final conversion to the amine .

Hydrolysis of the Carboxamide

The carboxamide group at position 3 can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid.

Stability : The carboxamide exhibits resistance to hydrolysis under neutral conditions, making it suitable for storage at room temperature .

Nucleophilic Substitution at the Difluoroethyl Group

The 2,2-difluoroethyl substituent participates in nucleophilic substitutions, particularly with oxygen- or nitrogen-based nucleophiles.

| Reaction | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Fluorine Displacement | K₂CO₃, DMF, 80°C, 24 hr (with morpholine) | 1-(2-Morpholinoethyl)-4-nitro-1H-pyrazole-3-carboxamide | 58% | Steric hindrance from the pyrazole ring limits reaction rates. |

Electronic Effects : The electron-withdrawing nitro group deactivates the pyrazole ring, directing nucleophiles to the difluoroethyl side chain.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 5, though reactivity is moderated by the electron-withdrawing nitro and carboxamide groups.

| Reaction | Reagents/Conditions | Product | Yield | Key Observations |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-Bromo-1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide | 42% | Limited regioselectivity due to competing directing effects of substituents. |

Condensation Reactions

The carboxamide group participates in condensations to form heterocyclic derivatives.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions | Notes |

|---|---|---|---|

| Nitro (-NO₂) | High | Reduction, electrophilic substitution | Acts as a strong electron-withdrawing group. |

| Carboxamide (-CONH₂) | Moderate | Hydrolysis, condensation | Stability influenced by steric and electronic factors. |

| Difluoroethyl (-CH₂CF₂) | Low | Nucleophilic substitution | Fluorine atoms reduce susceptibility to oxidation. |

Scientific Research Applications

Scientific Research Applications

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide has been investigated for its potential applications in several areas:

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its unique structural characteristics. Its biological activities include:

- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties. Research indicates that pyrazole derivatives can damage microbial cells through bioreduction mechanisms leading to reactive intermediates .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways. Its structural features may enhance cell permeability and target interaction .

Agrochemicals

Due to its bioactive properties, this compound is being evaluated for use in agrochemical formulations. Its ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Tumor growth inhibition | |

| Agrochemical Potential | Bioactive properties suitable for pesticides |

Case Study 1: Anticancer Efficacy

A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated significant tumor size reduction compared to standard treatments, suggesting its potential as a novel therapeutic agent.

Case Study 2: Antimicrobial Effectiveness

In laboratory settings, the compound was tested against biofilms formed by Staphylococcus aureus. It effectively disrupted biofilm integrity, indicating its potential for treating persistent infections where biofilm formation presents challenges.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The difluoroethyl group enhances the lipophilicity of the compound, facilitating its penetration into cells and interaction with intracellular targets.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below summarizes key structural and physicochemical differences between the target compound and analogous pyrazole derivatives:

Biological Activity

1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrazole ring, a nitro group, and a difluoroethyl side chain. These characteristics contribute to its potential biological activities, making it a candidate for further research in various therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : C₆H₆F₂N₄O₃

- Molecular Weight : 220.136 g/mol

- CAS Number : 1787881-28-0

The compound's structure includes:

- A pyrazole ring which is known for diverse biological activities.

- A nitro group that can be reduced to an amino group, potentially increasing its reactivity.

- A carboxamide group that enhances solubility and interaction with biological targets.

- A difluoroethyl group , which increases lipophilicity and metabolic stability.

Biological Activities

This compound exhibits various biological activities attributed to its structural characteristics. Research has indicated potential applications in:

- Antimicrobial Activity : Pyrazole derivatives are known to exhibit antibacterial and antifungal properties. The presence of the nitro group may enhance this activity through bioreduction mechanisms leading to reactive intermediates that can damage microbial cells .

- Anticancer Properties : Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. The unique functional groups in this compound may contribute to this property by enhancing cell permeability and target interaction .

The mechanism of action for this compound involves:

- Interaction with specific molecular targets within cells.

- The nitro group can undergo bioreduction, forming reactive species that interact with cellular components, potentially leading to cytotoxic effects.

- The difluoroethyl side chain enhances the compound's ability to penetrate lipid membranes, facilitating its action on intracellular targets .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with related compounds is insightful:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(2,2-Difluoroethyl)-1H-pyrazol-3-amine | Similar pyrazole structure but different amine position | Varying biological activity due to amine placement |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Methyl substitution instead of difluoroethyl | Different lipophilicity and reactivity |

| 4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole | Amino group at position 4 | Enhanced reactivity towards electrophiles |

The presence of the difluoroethyl group in this compound is particularly significant as it imparts enhanced lipophilicity and metabolic stability compared to other pyrazole derivatives.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of pyrazole derivatives. For instance:

- A study demonstrated that various pyrazole compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of substituents like nitro and difluoroethyl groups in enhancing activity .

- Another investigation into the anticancer potential of pyrazoles revealed that compounds similar to this compound showed promising results in inhibiting cell proliferation in cancer cell lines. The study emphasized the role of functional groups in modulating biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole core. A two-step approach is common:

Nucleophilic substitution : React 4-nitro-1H-pyrazole-3-carboxylic acid with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluoroethyl group.

Amidation : Use coupling agents like EDCI/HOBt to attach the carboxamide group.

- Yield Optimization : Microwave-assisted synthesis or solvent systems (e.g., DMF:H₂O mixtures) can enhance reaction efficiency. Monitor intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C4, difluoroethyl at N1) and assess purity. Look for characteristic shifts: nitro groups (~8.5 ppm for aromatic protons) and CF₂CH₂ (~4.5–5.5 ppm).

- FT-IR : Validate nitro (1520–1350 cm⁻¹) and carboxamide (1650–1680 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from fluorine atoms .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer :

- In vitro assays : Test against enzyme targets (e.g., kinases, hydrolases) linked to diseases like cancer or inflammation. Use fluorescence-based assays to measure IC₅₀ values.

- Cell viability : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Control compounds : Include structurally similar analogs (e.g., non-fluorinated pyrazoles) to isolate the role of the difluoroethyl and nitro groups .

Advanced Research Questions

Q. How does the nitro group at C4 influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals. The nitro group’s electron-withdrawing nature reduces aromatic ring electron density, enhancing electrophilic substitution at C5.

- Experimental Validation : Compare reaction rates of nitro-substituted vs. unsubstituted analogs in SNAr reactions. Use Hammett plots to quantify substituent effects .

Q. What molecular docking strategies can elucidate the compound’s mechanism of action against biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with hydrophobic pockets (e.g., COX-2, EGFR) due to the compound’s lipophilic difluoroethyl group.

- Docking Workflow :

Prepare ligand (protonation states, tautomers) and receptor (PDB structure).

Use AutoDock Vina or Glide for flexible docking.

Analyze binding poses for hydrogen bonds (carboxamide with catalytic residues) and hydrophobic interactions (difluoroethyl with nonpolar regions).

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

- Methodological Answer :

- Modification Sites :

N1 Substituent : Replace difluoroethyl with trifluoroethyl or cyclopropyl to alter lipophilicity.

C4 Position : Test nitro vs. cyano or sulfonamide groups for electronic effects.

- Biological Testing : Screen analogs against panels of disease-relevant targets (e.g., antimicrobial, anticancer). Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Q. How should researchers address contradictions in reported biological data for pyrazole derivatives?

- Methodological Answer :

- Data Triangulation : Replicate assays under standardized conditions (e.g., pH, temperature) to control variables.

- Meta-Analysis : Compare studies with divergent results (e.g., anti-inflammatory vs. inactive) to identify confounding factors (e.g., cell line specificity, assay endpoints).

- Structural Clues : Note that minor substituent changes (e.g., chloro vs. nitro at C4) can drastically alter target selectivity .

Q. What methodologies are recommended for assessing the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- In silico Prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 interactions.

- In vitro Toxicity : Perform Ames tests for mutagenicity and MTT assays on hepatocytes (e.g., HepG2) for cytotoxicity.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.